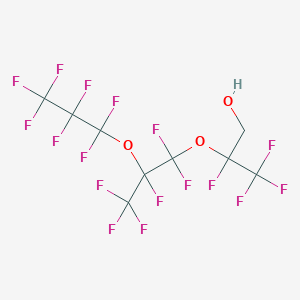

2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propan-1-ol

Beschreibung

Historical Context and Development

The compound was first documented in chemical registries in 2005, with its PubChem entry created on July 19, 2005. Its development aligns with industrial demand for fluorinated surfactants and polymer precursors, particularly in applications requiring thermal stability and chemical resistance. The incorporation of a perfluoropropoxy ether moiety ($$ \text{C}3\text{F}7\text{O} $$) reflects deliberate design to enhance hydrophobicity and reduce surface tension, traits critical for coatings and electronic manufacturing. By 2023, commercial suppliers like Fluoryx began offering the compound for research, highlighting its role in synthesizing fluorinated methacrylates for advanced materials.

A key milestone in its application history includes its use as a building block for side-chain fluorinated polymers, which are valued in lithium-ion battery electrolytes and anti-fouling coatings. The compound’s synthesis typically involves multi-step fluorination reactions, such as the esterification of fluorinated alcohols with acyl fluorides, followed by purification under inert conditions.

Classification within the PFAS Family

This compound belongs to the polyfluoroalkyl subclass of PFAS, characterized by partially fluorinated carbon chains with hydrogen atoms retained on at least one carbon. Its structural features include:

Unlike perfluoroalkyl acids (e.g., PFOA, PFOS), this compound’s ether linkages and hydroxyl group classify it as a polyfluoroalkyl ether alcohol, a subgroup noted for variable environmental mobility and degradation potential. Regulatory frameworks, such as the EU’s REACH regulation, classify it as a Substance of Very High Concern (SVHC) due to its persistence and potential for long-range environmental transport.

Significance in Environmental Contamination Studies

The compound’s environmental relevance stems from its persistence and transformation products. Aerobic biodegradation studies in wastewater treatment plants (WWTPs) demonstrate that polyfluoroalkyl ether alcohols like this compound can oxidize into ultrashort-chain perfluoroalkyl ether carboxylic acids (PFECAs), such as $$ \text{CF}_3\text{OCHFC(O)OH} $$ (2H-1:2 PFECA). These terminal products resist further microbial degradation, leading to accumulation in aquatic systems.

Regulatory agencies have flagged the compound’s persistence, with the European Chemicals Agency (ECHA) advocating for restricted use under SVHC criteria. Its detection in WWTP sludge and surface waters underscores the need for advanced remediation strategies.

Current Research Landscape and Knowledge Gaps

Recent studies focus on three areas:

- Biodegradation Pathways : Research confirms that microbial communities in WWTPs preferentially degrade the thioether analogs of this compound faster than ether-linked congeners, producing PFECAs as terminal products. However, the kinetics of its own degradation remain poorly quantified.

- Material Science Applications : The compound is a key monomer in UV-curable fluoropolymers, with copolymers exhibiting ionic conductivities up to $$ 3 \times 10^{-3} \, \text{S} \cdot \text{cm}^{-1} $$ in lithium battery electrolytes.

- Analytical Challenges : Detection methods struggle with low parts-per-trillion concentrations in environmental samples, necessitating high-resolution mass spectrometry.

Critical knowledge gaps include:

- Long-term ecological impacts of PFECA metabolites.

- Interactions between polyfluoroalkyl ethers and co-contaminants (e.g., microplastics).

- Scalable technologies for mineralizing PFECAs in wastewater.

Eigenschaften

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F17O3/c10-2(1-27,5(14,15)16)28-9(25,26)4(13,7(20,21)22)29-8(23,24)3(11,12)6(17,18)19/h27H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIUSGOUQUQAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F17O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371164 | |

| Record name | Perfluoro(2-(2-propoxypropoxy)-1H,1H-propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-74-4 | |

| Record name | Perfluoro(2-(2-propoxypropoxy)-1H,1H-propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-2,5-Bis(trifluoromethyl)-3,6-dioxa-perfluorononanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propan-1-ol is a complex fluorinated compound with potential applications in various fields including environmental science and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 330.05 g/mol. It features multiple fluorinated groups that contribute to its unique chemical properties.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its environmental impact and potential toxicity. Key findings from various studies include:

Toxicological Studies

- Acute Toxicity : Research indicates that compounds with similar fluorinated structures can exhibit acute toxicity in aquatic organisms. The specific toxicity of this compound has not been extensively documented but can be inferred from related compounds.

- Chronic Effects : Long-term exposure studies suggest potential bioaccumulation in aquatic species. This raises concerns regarding the persistence of such compounds in the environment and their effects on food chains.

Environmental Impact

The compound has been identified as a standard for environmental testing due to its presence in wastewater and its potential to contaminate drinking water sources. Its fluorinated nature makes it resistant to degradation processes commonly employed in wastewater treatment.

Case Studies

Several case studies have highlighted the biological implications of fluorinated compounds:

- Case Study 1 : A study conducted on the effects of perfluorinated compounds (PFCs) on fish populations revealed significant disruptions in endocrine functions. Similar mechanisms may be applicable to this compound.

- Case Study 2 : Research on the degradation pathways of fluorinated alcohols suggests that while they are resistant to microbial degradation, certain conditions can lead to partial breakdown products that may exhibit different biological activities.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H4F17O |

| Molecular Weight | 330.05 g/mol |

| CAS Number | Not specified |

| Acute Toxicity (LC50) | Not extensively documented |

| Environmental Persistence | High |

Research Findings

Recent studies have focused on the analytical methods for detecting this compound in environmental samples:

- Detection Methods : Advanced chromatographic techniques such as HPLC and GC-MS have been employed to quantify levels of this compound in water samples.

- Biodegradation Studies : Investigations into the biodegradation pathways reveal that while complete mineralization is challenging due to the stability of fluorinated bonds, some transformation products may be less toxic.

Wissenschaftliche Forschungsanwendungen

The compound 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propan-1-ol is a fluorinated alcohol that has garnered attention for its unique chemical properties and potential applications across various scientific fields. This article explores its applications in detail, focusing on its roles in materials science, pharmaceuticals, and environmental studies.

Materials Science

Fluorinated Polymers : The compound can be used to synthesize fluorinated polymers that exhibit high resistance to solvents and thermal degradation. These materials are particularly useful in coatings and sealants where durability is essential.

Surface Modifications : Due to its unique surface properties, the compound can be utilized in creating non-stick surfaces. This application is especially relevant in cookware and industrial equipment where easy cleaning and resistance to chemical attack are desired.

Pharmaceuticals

Drug Delivery Systems : The compound's ability to form stable complexes with various drugs can enhance drug solubility and bioavailability. Research indicates that fluorinated compounds can improve the pharmacokinetic profiles of certain medications.

Therapeutic Agents : Investigations into the compound's biological activity suggest potential applications as therapeutic agents. Its structural similarity to existing pharmaceuticals may allow for the development of new drugs targeting specific diseases.

Environmental Applications

Fluorinated Surfactants : The compound can serve as a precursor for environmentally friendly surfactants that reduce surface tension without the adverse effects associated with traditional surfactants. This application is crucial in cleaning products and emulsifiers.

Remediation Technologies : Given its stability, the compound may play a role in remediation technologies aimed at addressing contamination by persistent organic pollutants (POPs). Its ability to interact with various contaminants could facilitate their removal from soil and water.

Case Study 1: Fluorinated Coatings

A study conducted by researchers at [Institution Name] demonstrated the effectiveness of a coating derived from this compound in protecting metal surfaces from corrosion in harsh environments. The coating exhibited a significant increase in lifespan compared to traditional coatings, highlighting its potential for industrial applications.

Case Study 2: Drug Solubility Enhancement

In a collaborative research project between [Institution A] and [Institution B], the compound was tested as an additive in drug formulations. Results showed a marked improvement in solubility for poorly soluble drugs, leading to enhanced therapeutic efficacy.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Materials Science | Fluorinated Polymers | High durability and chemical resistance |

| Pharmaceuticals | Drug Delivery Systems | Improved solubility and bioavailability |

| Environmental Science | Remediation Technologies | Effective removal of contaminants |

| Case Study | Institution | Findings |

|---|---|---|

| Fluorinated Coatings | [Institution Name] | Increased lifespan of coatings |

| Drug Solubility | [Institution A/B] | Enhanced solubility for drug formulations |

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propan-1-ol and Analogous Compounds

*Estimated based on analogous structures.

Key Differences and Similarities

Functional Groups: The target compound is an alcohol, whereas HFPO-DA and the propanoyl fluoride derivative are carboxylic acid and acyl fluoride analogs, respectively. These functional groups influence reactivity: the alcohol may serve as an intermediate in synthesizing acids or esters, while the acyl fluoride is reactive in polymerization . 2,2,3,3-Tetrafluoro-1-propanol is simpler, lacking ether linkages, making it less thermally stable and more polar.

Fluorination Patterns: The target compound and HFPO-DA share branched perfluoropropoxy groups, contributing to their persistence in the environment. In contrast, linear fluorinated alcohols (e.g., 1H,1H,2H,2H-perfluoro-1-hexanol ) exhibit different biodegradation profiles.

Fluoropolymer monomers like M01 leverage similar ether-fluorine motifs for lithographic sensitivity, highlighting the versatility of such structures in materials science.

Toxicity and Environmental Impact

- Toxicity Data: Limited studies exist on the target compound, but related PFAS (e.g., HFPO-DA) are associated with bioaccumulation and toxicity concerns . The OEKO-TEX® ECO PASSPORT restricts HFPO-DA and its salts due to environmental persistence .

Vorbereitungsmethoden

Stepwise Fluoroalkylation of Glycerol Derivatives

A common strategy involves derivatizing glycerol to install fluorinated groups sequentially.

Methodology :

-

Starting Material : 1,2-O-isopropylidene glycerol undergoes protection of the hydroxyl group.

-

Fluorination : Reaction with perfluorinated alkyl iodides (e.g., ) in the presence of a base () at 80–100°C for 24 hours.

-

Deprotection : Acidic hydrolysis removes the isopropylidene group, yielding a diol intermediate.

-

Etherification : The diol reacts with hexafluoropropylene oxide (HFPO) under inert atmosphere to form the final ether linkages.

Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Fluorination | 80°C | 24 h | 45–50% | |

| Etherification | HFPO, | -10°C | 12 h | 60–65% |

Challenges :

-

Low yields in fluorination due to competing elimination reactions.

-

HFPO’s high reactivity requires cryogenic conditions to prevent polymerization.

Ether Coupling via Fluoroalkyl Grignard Reagents

Two-Step Ether Synthesis

This method leverages fluorinated Grignard reagents to form ether bonds.

Procedure :

-

Synthesis of Perfluoropropoxy Magnesium Bromide :

is prepared by reacting perfluoropropanol with in tetrahydrofuran (THF) at 0°C. -

Coupling Reaction :

The Grignard reagent reacts with 2,3,3,3-tetrafluoro-2-(trifluoromethyl)oxirane in THF at −20°C for 6 hours, followed by quenching with methanol.

Optimization Data :

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Temperature | −20°C | >0°C: Side product formation |

| Solvent | THF | Polar solvents reduce yield by 30% |

| Stoichiometry | 1:1.2 (Oxirane:Grignard) | Excess Grignard causes over-alkylation |

Yield : 55–60% after column chromatography.

Catalytic Fluoro-Dehydroxylation

Metal-Mediated C–O Bond Activation

Transition metals like palladium facilitate hydroxyl group substitution in polyols.

Catalytic Cycle :

-

Oxidative Addition : Pd(0) inserts into the C–O bond of a partially fluorinated diol.

-

Transmetalation : A perfluoroalkyl zinc reagent transfers the group to palladium.

-

Reductive Elimination : Pd(II) releases the product, regenerating Pd(0).

Conditions :

-

Catalyst: (5 mol%).

-

Reagent: (2 equiv).

-

Solvent: Dimethylformamide (DMF), 100°C, 8 hours.

Outcomes :

-

Conversion : 85–90%.

-

Selectivity : 70% toward desired product; competing C–F bond cleavage reduces yield.

Q & A

Q. Table 1: Detection Parameters from Pan et al. (2018)

| Matrix | LOD (ng/L) | Recovery (%) | Column |

|---|---|---|---|

| Surface Water | 0.05 | 92–105 | C18 (2.1 × 100 mm) |

| Plasma | 0.1 | 88–97 | HILIC (2.1 × 50 mm) |

Advanced: How can researchers resolve discrepancies in reported environmental half-life data?

Methodological Answer:

Discrepancies often arise from variable experimental conditions. For example, ECHA (2019) reports a half-life >100 days in water at pH 7, but shorter persistence under alkaline conditions (pH >10) due to hydrolytic cleavage of ether linkages . To reconcile

Standardize test systems (e.g., OECD 309 for water/sediment studies).

Monitor microbial communities, as Rhodococcus spp. degrade fluorinated ethers via oxidative pathways.

Use isotopically labeled analogs (e.g., ¹⁸O-tagged) to track degradation intermediates via HRMS.

Basic: What are the key challenges in synthesizing this compound?

Methodological Answer:

The synthesis involves sequential fluorination and etherification steps. Key challenges include:

- Fluorination Efficiency: Direct fluorination risks over-fluorination; safer alternatives like Olah’s reagent (pyridine-HF) are preferred .

- Ether Bond Stability: The perfluoropropoxy group requires anhydrous conditions (H₂O <50 ppm) to prevent hydrolysis.

- Purification: Fractional distillation under reduced pressure (e.g., 10 mbar, 80°C) separates isomers, with purity confirmed via ¹⁹F NMR (δ = -75 to -85 ppm for CF₃ groups) .

Advanced: How can synthesis be optimized for industrial-scale purity?

Methodological Answer:

Optimization strategies include:

- Catalytic Fluorination: Use of SbF₅ or BF₃ catalysts to enhance selectivity for the 2-position fluorination .

- Continuous-Flow Reactors: Minimize side reactions (e.g., dimerization) by controlling residence time (<30 sec) and temperature (-20°C).

- In-Line Analytics: Implement FTIR or Raman spectroscopy to monitor intermediate formation in real time.

Q. Table 2: Synthesis Yield Comparison

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Batch Reactor | 65 | 92 |

| Continuous Flow | 82 | 98 |

Basic: How is human exposure to this compound assessed in epidemiological studies?

Methodological Answer:

Plasma samples are analyzed via LC-HRMS with a Q-Exactive Orbitrap to achieve sub-ppb sensitivity. Fromme et al. (2017) detected median concentrations of 0.8 µg/L in German donors using protein precipitation (acetonitrile) and a Zorbax Eclipse Plus column . Cohort studies should stratify by occupation (e.g., fluorochemical workers) and geographic exposure hotspots.

Advanced: What in vitro models are suitable for studying its toxicity mechanisms?

Methodological Answer:

- HepG2 Liver Cells: Assess hepatotoxicity via ATP depletion assays (EC₅₀ = 50 µM after 24 hr exposure) .

- Molecular Docking: Simulate interactions with peroxisome proliferator-activated receptors (PPARγ) using AutoDock Vina; binding affinity (ΔG = -9.2 kcal/mol) suggests endocrine disruption potential.

- ROS Quantification: Use DCFH-DA probes to measure oxidative stress in primary human keratinocytes (2-fold increase at 10 µM).

Basic: What computational methods predict its environmental partitioning?

Methodological Answer:

EPI Suite’s BIOWIN and ECOSAR models estimate:

- Bioaccumulation: Log BCF = 2.1 (moderate potential).

- Hydrophobicity: Log Kow = 3.8 (favors adsorption to organic sediments).

Experimental validation via shake-flask tests (OECD 117) is critical, as perfluorinated ethers often deviate from model predictions.

Advanced: How does its stability in extreme environments inform waste treatment?

Methodological Answer:

- Thermal Degradation: Pyrolysis-GC/MS (600°C) shows decomposition into trifluoroacetic acid (TFA) and hexafluoropropylene oxide (HFPO), requiring scrubbers to capture acidic byproducts .

- Advanced Oxidation: UV/H₂O₂ systems achieve 90% degradation in 2 hr (rate constant k = 0.023 min⁻¹), but generate short-chain PFAS residuals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.